(3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid
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Overview
Description
(3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid is a triterpenoid compound known for its significant biological activities. It is a derivative of ursolic acid, a naturally occurring compound found in various plants. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid typically involves multiple steps starting from ursolic acid. The process includes selective hydroxylation at specific positions on the ursolic acid molecule. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources followed by chemical modification. The extraction process typically uses solvents like ethanol or methanol to isolate ursolic acid from plant material. Subsequent chemical reactions are carried out in reactors under controlled conditions to achieve high yields of the target compound.
Chemical Reactions Analysis
Types of Reactions
(3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.
Reduction: This reaction can convert carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.
Scientific Research Applications
(3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Used in the formulation of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways involved in inflammation and cell proliferation. The compound can inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
Ursolic acid: The parent compound of (3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid, known for its anti-inflammatory and anti-cancer properties.
Oleanolic acid: Another triterpenoid with similar biological activities.
Betulinic acid: A triterpenoid known for its anti-cancer and anti-HIV properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which enhances its biological activity compared to its parent compound, ursolic acid. This unique structure allows it to interact more effectively with molecular targets involved in inflammation and cancer.
Properties
IUPAC Name |
1,8,10-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGOJQJBPLCRQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1(C)O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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